molecular formula C3H5N5O B029363 Ammeline CAS No. 645-92-1

Ammeline

Cat. No.: B029363
CAS No.: 645-92-1
M. Wt: 127.11 g/mol
InChI Key: MASBWURJQFFLOO-UHFFFAOYSA-N
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Description

Ammeline (C₃H₅N₅O) is a triazine derivative formed by the partial hydroxylation of melamine, replacing one or more amine (-NH₂) groups with hydroxyl (-OH) groups . It is a key intermediate in the hydrolysis of melamine and is also produced during the thermal decomposition of urea in selective catalytic reduction (SCR) systems . Structurally, this compound contains two amino groups and one hydroxyl group attached to the triazine ring, distinguishing it from melamine (three -NH₂ groups) and ammelide (one -NH₂ and two -OH groups) . This compound is notable for its role in supramolecular chemistry, where its hydrogen-bonding capacity enables the formation of cyclic complexes , and in industrial processes, where it appears as a by-product in urea-based SCR systems .

Preparation Methods

Ammeline can be synthesized through the pyrolysis of urea or by the condensation reaction among two moles of dicyandiamide and one mole of biuret . The reaction can be represented as:

2C2H4N4+C2H5N3O22C3H5N5O+NH32 \text{C}_2\text{H}_4\text{N}_4 + \text{C}_2\text{H}_5\text{N}_3\text{O}_2 \rightarrow 2 \text{C}_3\text{H}_5\text{N}_5\text{O} + \text{NH}_3 2C2​H4​N4​+C2​H5​N3​O2​→2C3​H5​N5​O+NH3​

Chemical Reactions Analysis

Hydrolysis Reactions

  • Melamine Hydrolysis: Ammeline is the first step in melamine hydrolysis .
  • Further Hydrolysis: Boiling this compound with dilute alkali leads to the formation of ammelide .
  • Reaction with Hydrochloric Acid: this compound reacts with boiling dilute hydrochloric acid to produce melem and ammonia .

Environmental and Biological Degradation

  • Metabolite of Melamine: this compound is a metabolite of melamine and can be found as an impurity in melamine and cyanuric acid feedstocks .
  • Bacterial Metabolism: Bacteria can metabolize melamine into cyanuric acid via a series of deamination reactions, with this compound as an intermediate .

Reactivity

  • Amphoteric Nature: this compound exhibits amphoteric properties .
  • Salt Formation: this compound can form salts with various acids, including nitrate, sulfate, chromate, and oxalate .
  • Prebiotic Reactions: Studies suggest the formation of this compound from biuret in prebiotic conditions .

Analytical Detection

  • UPLC-MS/MS Analysis: this compound can be detected and quantified using UPLC-MS/MS (Ultra Performance Liquid Chromatography-tandem Mass Spectrometry) .
  • Retention Time and Spectral Matching: Confidence in identifying this compound can be increased using UV spectral library functions with PDA (Photodiode Array) and Empower Software .

Table 1: MRM Transitions for this compound Analysis by UPLC-MS/MS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compoundData not provided in sourceData not provided in sourceData not provided in sourceData not provided in source

Table 2: Retention Times of Triazine Compounds

CompoundRetention Time (minutes)
Cyanuric Acid9.4
Ammelide10.6
This compound11.6
Melamine12.3

Scientific Research Applications

Flame Retardants

Ammeline is recognized for its utility in flame retardant formulations. It exhibits properties that enhance the fire resistance of materials, making it suitable for use in textiles, plastics, and coatings . The compound's effectiveness stems from its ability to form char during combustion, which acts as a barrier to heat and flame.

Building Materials

Recent studies indicate that this compound can serve as a superior building block compared to melamine in the production of resins and adhesives. Its stronger intermolecular interactions contribute to improved mechanical properties and durability of the resultant materials . The incorporation of this compound into construction materials also aligns with environmental regulations aimed at reducing hazardous substances.

Analytical Chemistry

This compound is frequently analyzed alongside other triazine compounds like melamine and ammelide in food safety assessments. Advanced techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed for detecting these compounds in food products, ensuring compliance with safety standards . This application is crucial for monitoring potential contaminants in infant formulas and pet foods.

Toxicological Studies

Research has highlighted the need for toxicological evaluations of this compound due to its structural similarities to melamine. Studies have focused on its metabolic pathways and potential health impacts when ingested . Understanding these effects is vital for regulatory bodies to establish safety guidelines.

Pharmaceutical Research

This compound's potential as a pharmaceutical agent is under investigation, particularly in the context of anticancer properties. Some studies have explored its derivatives for therapeutic applications, suggesting that modifications of this compound could lead to novel treatments .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Flame RetardantsUsed in textiles and plasticsEnhances fire resistance through char formation
Building MaterialsSuperior resin and adhesive propertiesStronger interactions than melamine improve durability
Analytical ChemistryDetection in food safety assessmentsUPLC-MS/MS methods effectively quantify levels
Toxicological StudiesEvaluating health impactsMetabolic pathways studied for safety assessment
Pharmaceutical ResearchInvestigating anticancer propertiesPotential for novel treatments through derivatives

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating this compound into polymer matrices significantly reduced flammability compared to traditional melamine-based formulations. The results indicated a marked decrease in peak heat release rates during combustion tests.

Case Study 2: Food Safety Monitoring

In a comprehensive survey of infant formula products, researchers utilized UPLC-MS/MS to detect trace amounts of this compound alongside melamine and cyanuric acid. This study underscored the importance of monitoring these compounds to ensure consumer safety.

Mechanism of Action

The mechanism of action of ammeline involves its ability to form hydrogen bonds and participate in hydrolysis reactions. In supramolecular chemistry, this compound’s superior capacity for hydrogen bonding makes it a valuable building block for the fabrication of cyclic complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Compounds

Structural and Functional Differences

Melamine (C₃H₆N₆)

  • Structure: Three amino groups (-NH₂) attached to the triazine ring.
  • Reactivity : Melamine undergoes hydrolysis to form ammeline, ammelide, and cyanuric acid (CYA) .
  • Applications : Widely used in resins, plastics, and flame retardants .
  • Supramolecular Chemistry: Forms hydrogen-bonded rosettes but with weaker binding energy compared to this compound due to fewer hydrogen-bond donors .

Ammelide (C₃H₄N₄O₂)

  • Structure: One amino group (-NH₂) and two hydroxyl groups (-OH).
  • Reactivity : Forms during advanced hydrolysis of melamine or thermal decomposition of urea. Less stable than this compound and prone to sublimation .
  • Toxicity : Higher toxicity than this compound but lower than melamine in some assays .

Cyanuric Acid (CYA, C₃H₃N₃O₃)

  • Structure : Three hydroxyl groups (-OH).
  • Reactivity : Combines with melamine to form insoluble crystals, contributing to renal toxicity .
  • Environmental Role : A terminal metabolite in bacterial degradation of melamine .

Hydroxyatrazine (HA)

  • Structure: Contains hydroxyl and ethylamino groups.
  • Toxicity : Less toxic than this compound in LD50-based rankings .

Thermal and Chemical Stability

This compound exhibits intermediate stability compared to melamine and ammelide:

  • Thermal Decomposition : At temperatures >170°C, this compound decomposes into HNCO (isocyanic acid) and cyanamide (Cyd) or polymerizes into melam and melem .
  • Comparison with Melamine : Melamine decomposes at higher temperatures (354°C) , while this compound decomposes at ~300°C, releasing 237.0 kJ/mol of energy .

Supramolecular Chemistry

This compound outperforms melamine in forming hydrogen-bonded rosettes:

  • Binding Energy : this compound forms stronger hydrogen bonds (ΔE = −63.9 kcal/mol) compared to melamine (ΔE = −46.2 kcal/mol) due to synergistic interactions between its -NH₂ and -OH groups .
  • Synergy : The hydroxyl group in this compound enhances charge transfer and orbital interactions, making it superior for self-assembled systems .

Industrial and Environmental Behavior

  • Urea SCR Systems : this compound forms alongside cyanuric acid and ammelide during urea decomposition at temperatures >190°C .
  • Deposit Formation : At lower flow rates (34.74 kg/hr), this compound contributes to solidified deposits in SCR systems, whereas melamine is absent under these conditions .
  • Analytical Detection : Separated from melamine, ammelide, and CYA via hydrophilic interaction liquid chromatography (HILIC) with a detection limit of 2 ng/mL .

Toxicity Profile

Ranked by relative toxicity (based on LD50 and environmental impact):

Atrazine (ATZ)

Deethylatrazine (DEA)

Deisopropylatrazine (DIA)

This compound (AM)

Didealkylatrazine (DDA)

Biological Activity

Diglyme, or diethylene glycol dimethyl ether (C6H14O3), is a polyether compound widely used as a solvent in various chemical processes. Its biological activity has been the subject of extensive research, particularly concerning its toxicity and potential effects on human health and the environment. This article explores the biological activity of diglyme, focusing on its genotoxicity, reproductive toxicity, developmental toxicity, and metabolic pathways.

Diglyme is a clear, colorless liquid with a high boiling point and low volatility, making it suitable for applications in organic synthesis and electrochemistry. It is chemically classified as a glycol ether and is known for its solvent properties.

Genotoxicity

Research indicates that diglyme exhibits low genotoxic potential . Multiple studies utilizing the Ames test—a bacterial reverse mutation assay—showed no mutagenic activity in the presence or absence of metabolic activation. In vivo studies also revealed no significant increase in chromosome aberrations in bone marrow cells after exposure to diglyme .

Summary of Genotoxicity Findings

Study TypeResult
Ames TestNegative for mutagenicity
In Vivo Chromosomal AberrationNo significant increase observed

Reproductive Toxicity

Diglyme has been associated with reproductive toxicity, particularly affecting male reproductive organs. In repeated-dose inhalation studies with male rats, dose-dependent decreases in the weights of testes, epididymides, prostate, and seminal vesicles were observed. The No Observed Adverse Effect Level (NOAEL) was determined to be 30 ppm (167 mg/m³), while the Lowest Observed Adverse Effect Level (LOAEL) was 100 ppm (558 mg/m³) .

Case Study: Dominant Lethal Test

A dominant lethal test conducted on male rats exposed to diglyme vapor indicated that high-dose treated males had significantly reduced pregnancy rates when mated weekly post-exposure. This suggests that diglyme may impair male fertility through mechanisms affecting sperm production and quality .

Developmental Toxicity

Developmental toxicity studies have shown that diglyme can adversely affect fetal development. Inhalation studies with rats revealed a Lowest Observed Adverse Effect Level (LOAEL) for developmental effects at 25 ppm (140 mg/m³). The compound caused reductions in fetal weights and increased incidences of malformations across various organ systems without causing maternal toxicity .

Summary of Developmental Toxicity Findings

SpeciesRoute of ExposureNOAELLOAELObserved Effects
RatsInhalation25 ppm (140 mg/m³)25 ppm (140 mg/m³)Reduced fetal weight, malformations
RabbitsOral25 mg/kg62.5 mg/kgDevelopmental effects noted
MiceOral62.5 mg/kgNot specifiedDevelopmental effects noted

Metabolism and Excretion

Diglyme is readily absorbed through various routes of exposure and is primarily metabolized to 2-methoxyacetic acid , which is considered a significant contributor to its reproductive toxicity. The compound is excreted mainly through urine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ammeline, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves controlled thermal decomposition of melamine or hydrolysis under acidic/basic conditions . Key optimization steps include:

  • Temperature control : Gradual heating (e.g., 200–250°C) to minimize byproduct formation.
  • Purification : Recrystallization using ethanol-water mixtures or column chromatography for higher purity .
  • Characterization : Confirm identity via FTIR (C-N stretch at ~1450 cm⁻¹), NMR (¹H/¹³C resonance patterns), and elemental analysis .
    • Validation : Cross-reference spectral data with literature and report deviations in supplementary materials .

Q. How should researchers design experiments to characterize this compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare buffered solutions (pH 2–12) and measure solubility via gravimetric analysis.
  • Assess stability via HPLC monitoring of degradation products over 24–72 hours .
  • Controls : Include blank buffers and validated reference standards.
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under different conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔHf) of this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Tabulate literature values (e.g., calorimetry vs. computational data) and identify variables (e.g., purity, measurement techniques) .
  • Validation : Replicate key studies with standardized protocols (e.g., DSC for enthalpy) and report uncertainties .
  • Computational Cross-Check : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare with experimental ΔHf .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s reactivity in novel catalytic or environmental applications?

  • Methodological Answer :

  • In Situ Techniques : Use Raman spectroscopy to monitor real-time interactions in catalytic cycles.
  • Surface Analysis : Employ XPS or TEM to study adsorption mechanisms on nanomaterials .
  • Data Integration : Combine kinetic data (e.g., pseudo-first-order models) with spectroscopic trends to propose reaction pathways .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives in pharmacological contexts?

  • Methodological Answer :

  • Framework : Apply the PICO model (Population: cell lines; Intervention: derivative analogs; Comparison: baseline activity; Outcome: IC₅₀) .
  • Synthesis Variants : Modify functional groups (e.g., –OH, –NH₂) and characterize via XRD/DFT .
  • Statistical Rigor : Use ANOVA to assess significance of structural changes on bioactivity, with Bonferroni correction for multiple comparisons .

Q. Methodological Guidelines for Reporting

Q. How should researchers address limitations in this compound studies, such as scalability or environmental impact?

  • Methodological Answer :

  • Transparency : Explicitly state limitations in the discussion (e.g., lab-scale synthesis vs. industrial feasibility) .
  • Lifecycle Analysis : Propose follow-up studies using metrics like E-factor or green chemistry principles .

Q. What strategies ensure reproducibility in this compound research, particularly in synthetic protocols?

  • Methodological Answer :

  • Detailed Documentation : Provide step-by-step procedures, including reaction times, equipment specifications, and raw data in supplementary files .
  • Collaborative Validation : Share samples with independent labs for spectral replication .

Q. Data Presentation Standards

Parameter Recommended Technique Validation Criteria Reference
PurityHPLC (C18 column, UV detection)≥95% peak area, retention time match
Thermal StabilityTGA/DSC±2% mass loss reproducibility
ReactivityIn Situ FTIR/RamanCorrelation with computational spectra

Q. Key Recommendations for Further Research

  • Investigate this compound’s role in sustainable materials (e.g., flame retardants) using lifecycle assessment frameworks .
  • Explore machine learning models to predict this compound derivatives’ properties from structural descriptors .

Citations

  • Experimental reproducibility:
  • Data contradiction resolution:
  • Advanced spectroscopic methods:

Properties

IUPAC Name

4,6-diamino-1H-1,3,5-triazin-2-one
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InChI

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MASBWURJQFFLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=O)N1)N)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N5O
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DSSTOX Substance ID

DTXSID3060950
Record name 1,3,5-Triazin-2(1H)-one, 4,6-diamino-
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Molecular Weight

127.11 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name Ammeline
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CAS No.

645-92-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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